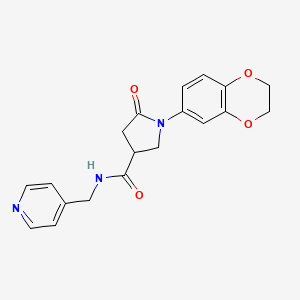

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 1 and a pyridin-4-ylmethyl group at the carboxamide nitrogen. The pyridinylmethyl substituent likely enhances lipophilicity and modulates target binding.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18-9-14(19(24)21-11-13-3-5-20-6-4-13)12-22(18)15-1-2-16-17(10-15)26-8-7-25-16/h1-6,10,14H,7-9,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQYRAQOUOIYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction involving an aldehyde, an amine, and a ketone.

Coupling Reactions: The benzodioxin and pyrrolidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxin and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies where available.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features may confer specific biological activities, such as:

- Antitumor Activity : Research indicates that derivatives of benzodioxin compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the benzodioxin structure can enhance its potency against breast cancer cells .

Neuropharmacology

There is emerging evidence suggesting that compounds with similar structures can interact with neurotransmitter systems. The pyridine moiety may facilitate interactions with nicotinic acetylcholine receptors, making it a candidate for studying neurodegenerative diseases .

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new synthetic routes for complex organic molecules. Its synthesis involves multi-step reactions that can be optimized for better yields and purity .

Data Tables

| Step | Reagents Used | Conditions |

|---|---|---|

| 1 | Benzodioxin derivative + Pyridine | reflux in ethanol |

| 2 | Add acyl chloride | room temperature |

| 3 | Reduce using LiAlH4 | anhydrous conditions |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the benzodioxin structure and tested their cytotoxicity against MCF-7 breast cancer cells. The results indicated that modifications to the side chains significantly affected the potency of these compounds, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Neuropharmacological Effects

A research article in Neuropharmacology highlighted the interaction of similar compounds with nicotinic receptors. The study utilized electrophysiological methods to demonstrate that these compounds could modulate receptor activity, suggesting potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Dioxane/Benzodioxin Systems

- 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g): These flavones contain a 1,4-dioxane ring fused to a flavonoid backbone. Unlike the target compound, they lack the pyrrolidone-carboxamide scaffold. However, they demonstrate significant antihepatotoxic activity (reducing SGOT and SGPT levels in rats by ~40–50% compared to silymarin), attributed to the dioxane ring’s ability to stabilize radical species .

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: This analogue shares the benzodioxin group but replaces the pyrrolidone-carboxamide with a pyridin-3-amine and dimethylaminomethylphenyl substituent. The tertiary amine may enhance solubility, while the benzodioxin retains metabolic stability .

Carboxamide-Containing Heterocycles

- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide): A dihydropyridine carboxamide with a thioether-linked oxoethyl group. Its 1,4-dihydropyridine core allows redox modulation, while the carboxamide and methoxyphenyl groups enhance binding to targets like calcium channels. However, it lacks the benzodioxin system .

- 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide :

A simpler carboxamide with a dihydropyridine ring. Its lack of benzodioxin and pyridinylmethyl groups reduces structural complexity but retains hydrogen-bonding capacity via the carboxamide .

Pyrrolidine Derivatives

- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic Acid: The carboxylic acid precursor to the target compound.

Data Table: Key Structural and Functional Comparisons

Research Findings and Structure-Activity Relationships (SAR)

- Benzodioxin/Dioxane Systems : The 1,4-dioxane or benzodioxin ring enhances metabolic stability and radical scavenging, critical for antihepatotoxic activity (e.g., 4f and 4g reduced liver enzyme levels by ~40–50% in vivo) .

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., target compound) exhibit improved lipophilicity and membrane permeability compared to carboxylic acid analogues (e.g., compound) .

- Heterocyclic Diversity : Dihydropyridine cores (AZ331) enable redox activity, while pyrrolidone-lactam systems (target compound) may favor hydrogen bonding with biological targets .

Q & A

Basic: What are the key synthetic methodologies for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and the pyridin-4-ylmethylamine moiety.

- Coupling reactions to attach the benzodioxin ring to the pyrrolidine core, often using carbodiimide-based coupling agents (e.g., EDC or DCC) .

- Oxidation steps to form the 5-oxo-pyrrolidine group, monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy .

Optimization parameters : Solvent polarity (e.g., DMF or THF), reaction temperature (60–100°C), and catalyst use (e.g., DMAP) to enhance yield (typically 50–70%) .

Basic: How is the compound characterized post-synthesis?

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regioselectivity of substituents and assess purity (>95%) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and detect byproducts .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Basic: What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Enzyme inhibition studies :

- α-Glucosidase/Acetylcholinesterase assays to assess potential antidiabetic or neuroprotective activity .

- IC50 values calculated using dose-response curves (0.1–100 µM range) .

- Cell viability assays (e.g., MTT): Tested against cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Receptor binding assays : Radioligand displacement studies to evaluate affinity for GPCRs or kinases .

Advanced: How can structural modifications enhance target selectivity?

Strategies involve:

- Bioisosteric replacement : Substituting the pyridinylmethyl group with quinoline or isoquinoline to alter steric/electronic properties .

- Ring functionalization : Introducing electron-withdrawing groups (e.g., –NO2) on the benzodioxin ring to modulate metabolic stability .

- Side-chain optimization : Varying the pyrrolidine substituents (e.g., methyl vs. tert-butyl) to improve solubility (logP <3) .

Computational tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses with targets like COX-2 or EGFR .

Advanced: How should researchers resolve contradictions in biological activity data?

Contradictions (e.g., varying IC50 across studies) require:

- Replication : Independent validation in ≥3 assays with standardized protocols .

- Orthogonal assays : Cross-check enzyme inhibition with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .

- Control experiments :

- Use of known inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .

- Assessment of off-target effects via kinome-wide profiling .

Advanced: What experimental design principles optimize synthesis and bioactivity screening?

Key approaches include:

- Factorial design : Taguchi or Box-Behnken methods to test variables (temperature, solvent, catalyst) with minimal experiments .

- Example: A 3-factor, 3-level design reduces trials from 27 to 15 while identifying critical interactions .

- High-throughput screening (HTS) : 96-well plate formats for rapid SAR analysis of derivatives .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for synthesis (e.g., purity ≥98%) and link to process parameters .

Advanced: How do computational methods aid in reaction pathway design?

- Quantum chemical calculations : DFT (B3LYP/6-31G*) to model transition states and predict reaction feasibility .

- Retrosynthetic analysis : Tools like Synthia™ to propose viable routes for the benzodioxin-pyrrolidine scaffold .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for coupling steps .

Advanced: What strategies validate target engagement in cellular models?

- Chemical proteomics : Use of biotinylated probes to pull down target proteins from lysates .

- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .

- Knockdown/knockout studies : CRISPR-Cas9 gene editing to confirm phenotype rescue upon target deletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.